(5-Phenylisoxazol-3-yl)acetonitrile

Übersicht

Beschreibung

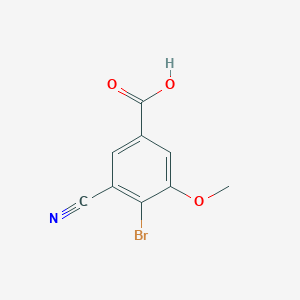

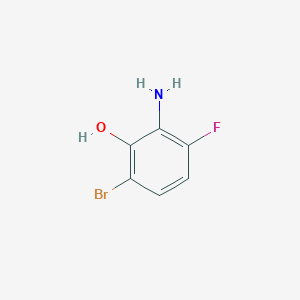

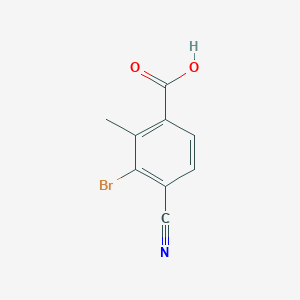

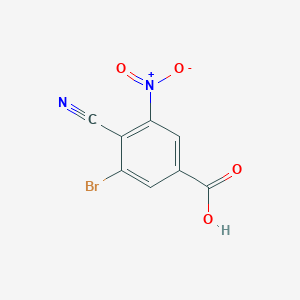

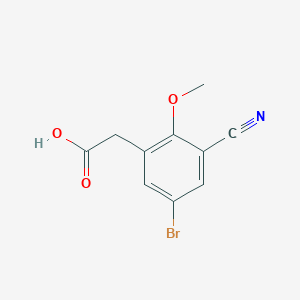

“(5-Phenylisoxazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 35221-98-8 . It has a molecular weight of 184.2 and is typically in solid form . The compound contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 triple bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nitrile (aliphatic), and 1 Isoxazole .

Molecular Structure Analysis

The molecular structure of “(5-Phenylisoxazol-3-yl)acetonitrile” is represented by the Inchi Code: 1S/C11H8N2O/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 . This indicates that the compound is composed of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“(5-Phenylisoxazol-3-yl)acetonitrile” is a solid compound . It has a molecular weight of 184.2 .Wissenschaftliche Forschungsanwendungen

Green Synthesis of Heterocyclic Compounds : A study by Altug et al. (2014) describes a green chemistry approach for synthesizing 5-aminoisoxazoles, including compounds related to (5-Phenylisoxazol-3-yl)acetonitrile. These compounds showed notable cytotoxic properties against various cancer cell lines, highlighting their potential in cancer research (Altug et al., 2014).

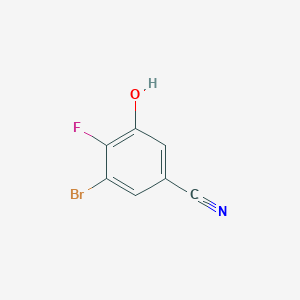

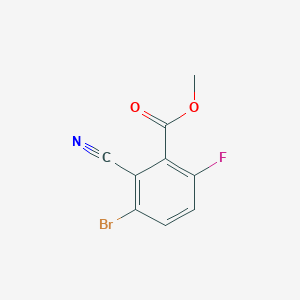

Nuclear Fluorination Studies : Stephens and Blake (2004) conducted research on the nuclear fluorination of a series of diarylisoxazoles, which could include derivatives of (5-Phenylisoxazol-3-yl)acetonitrile. This study provides insights into the reactivity and potential applications of fluorinated isoxazoles in chemical synthesis (Stephens & Blake, 2004).

Synthesis of Isoxazole Derivatives : Iwai and Nakamura (1966) explored the reaction of acetylenic nitriles and esters with hydroxylamine under various conditions, leading to the synthesis of isoxazole derivatives including 3-amino-5-phenylisoxazole, which is closely related to (5-Phenylisoxazol-3-yl)acetonitrile. This study adds to the understanding of the synthesis pathways for such compounds (Iwai & Nakamura, 1966).

Anti-Tumor Activities of Heterocyclic Derivatives : Wardakhan et al. (2011) researched the synthesis and anti-tumor evaluation of heterocyclic derivatives, including those derived from compounds similar to (5-Phenylisoxazol-3-yl)acetonitrile. This study provides valuable information about the potential application of these compounds in anti-cancer treatments (Wardakhan et al., 2011).

Photophysical Characterization and Ion Recognition : Esteves et al. (2016) synthesized novel fluorescent diarylimidazolyl-phenylalanines and evaluated them as fluorimetric chemosensors for ion recognition. This research, involving acetonitrile as a solvent, demonstrates the potential use of similar isoxazole derivatives in the development of chemosensory materials (Esteves, Raposo, & Costa, 2016).

Pharmacokinetic Studies : Chae et al. (2010) developed a method for quantifying a novel drug candidate in rat plasma, which involves acetonitrile in the process. This study highlights the importance of understanding the pharmacokinetics of novel compounds, including those related to (5-Phenylisoxazol-3-yl)acetonitrile (Chae et al., 2010).

Synthesis of Pyranones and Pyridones : Bondock, Tarhoni, and Fadda (2014) conducted research on the synthesis of pyranones, pyridones, and other derivatives using enaminonitrile, which may include compounds structurally related to (5-Phenylisoxazol-3-yl)acetonitrile. Such research contributes to the understanding of the synthesis of complex heterocyclic compounds (Bondock, Tarhoni, & Fadda, 2014).

Safety And Hazards

The safety data sheet for “(5-Phenylisoxazol-3-yl)acetonitrile” indicates that it is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with care, and protective measures such as wearing protective gloves, clothing, and eye/face protection should be taken . It should be used only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future directions for “(5-Phenylisoxazol-3-yl)acetonitrile” and similar compounds could involve the development of new eco-friendly synthetic strategies . Given the drawbacks of metal-catalyzed reactions, there is a need for alternate metal-free synthetic routes . This could potentially lead to more efficient and sustainable methods for synthesizing isoxazole compounds .

Eigenschaften

IUPAC Name |

2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICUKMIASXFMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652794 | |

| Record name | (5-Phenyl-1,2-oxazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenylisoxazol-3-yl)acetonitrile | |

CAS RN |

35221-98-8 | |

| Record name | (5-Phenyl-1,2-oxazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.